
Aflatoxin G1 9,10-epoxide
描述
Aflatoxin G1 9,10-epoxide is a highly reactive and toxic metabolite derived from aflatoxin G1, a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in various food products, including cereals, nuts, and spices . The epoxide form of aflatoxin G1 is particularly significant due to its ability to form DNA adducts, leading to mutations and potentially cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin G1 9,10-epoxide typically involves the biotransformation of aflatoxin G1 by liver enzymes, particularly cytochrome P450 . This enzymatic process introduces an epoxide group at the 9,10 position of the aflatoxin G1 molecule . The reaction conditions often require the presence of oxygen and NADPH as a cofactor .
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the associated health risks. it can be produced in controlled laboratory settings for research purposes using purified enzymes and specific reaction conditions .
化学反应分析
Types of Reactions: Aflatoxin G1 9,10-epoxide undergoes several types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form dihydrodiols.
Reduction: The epoxide can be reduced to form less toxic metabolites.
Substitution: The epoxide group can react with nucleophiles, such as DNA bases, leading to the formation of DNA adducts.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as cytochrome P450 enzymes and oxygen.
Reduction: Involves reducing agents like NADPH.
Substitution: Typically occurs under physiological conditions within the cell.
Major Products Formed:
Dihydrodiols: Formed through oxidation reactions.
DNA Adducts: Formed through substitution reactions with DNA bases.
科学研究应用
Key Reactions:
- Formation of DNA Adducts: AFG1 9,10-epoxide forms stable adducts with DNA, leading to mutations.
- Intercalation: The epoxide can intercalate into the DNA structure, affecting replication and transcription processes.
Toxicological Studies
Numerous studies have evaluated the toxicological effects of AFG1 and its epoxide form. These studies often utilize animal models to assess the carcinogenic potential and other health impacts of exposure.
Case Study: Transgenic Mouse Models
A study involving transgenic mice deficient in DNA repair mechanisms demonstrated that exposure to AFG1 resulted in a higher incidence of liver tumors compared to wild-type mice. This highlights the role of AFG1 9,10-epoxide in liver carcinogenesis due to its ability to induce DNA damage .
Table 1: Summary of Toxicological Findings
Food Safety Applications
AFG1 is a significant concern in food safety due to its prevalence in contaminated agricultural products like nuts and grains. Regulatory agencies monitor aflatoxin levels to mitigate health risks associated with consumption.
Risk Assessment Studies
The European Food Safety Authority (EFSA) has conducted extensive risk assessments on aflatoxins, including AFG1. These assessments focus on dietary exposure levels and associated health risks, particularly liver cancer .
Environmental Impact
Research has also explored the environmental persistence and degradation pathways of aflatoxins. Understanding how AFG1 9,10-epoxide behaves in various environmental conditions is crucial for developing strategies to mitigate its impact.
Table 2: Environmental Persistence Studies
作用机制
The mechanism of action of aflatoxin G1 9,10-epoxide involves its ability to form covalent bonds with DNA, leading to the formation of DNA adducts . These adducts can cause mutations during DNA replication, potentially leading to cancer . The primary molecular targets are the guanine bases in DNA . The formation of these adducts disrupts normal cellular processes and can lead to cell death or uncontrolled cell proliferation .
相似化合物的比较
Aflatoxin B1 8,9-epoxide: Another highly reactive and carcinogenic epoxide form of aflatoxin B1.
Aflatoxin M1 8,9-epoxide: A less toxic epoxide form found in milk and dairy products.
Comparison:
常见问题
Q. [Basic] How is Aflatoxin G1 9,10-epoxide formed in biological systems, and what are the key enzymes involved?
Aflatoxin G1 (AFG1) is metabolically activated to its 9,10-epoxide form primarily via cytochrome P450 (CYP450) enzymes, particularly CYP3A and CYP1A isoforms. This epoxidation occurs at the 8,9 double bond, converting AFG1 into a highly reactive electrophile capable of binding DNA. The process mirrors the activation of Aflatoxin B1 (AFB1), where CYP450 enzymes generate the 2,3-epoxide, a known carcinogen . Experimental confirmation involves incubating AFG1 with liver microsomes or recombinant CYP450 systems, followed by detection of the epoxide using liquid chromatography-mass spectrometry (LC-MS). Inhibition studies with CYP-specific inhibitors (e.g., ketoconazole for CYP3A) further validate enzyme involvement .
Q. [Basic] What experimental methods are recommended for detecting this compound-DNA adducts in vitro?
DNA adducts formed by AFG1 9,10-epoxide can be detected using:
- 32P-postlabeling : Sensitive for low-abundance adducts but requires specialized handling.
- Immunoassays : Antibodies specific to AFG1-DNA adducts (e.g., ELISA) offer high throughput but may cross-react with structurally similar compounds.
- LC-MS/MS : Provides precise quantification and structural confirmation, particularly for the major adduct at the N7 position of guanine .
For reproducibility, include positive controls (e.g., AFB1 8,9-epoxide-DNA adducts) and validate methods using synthetic adduct standards .
Q. [Basic] How do the mutagenic properties of this compound compare to its B1 counterpart?
While AFG1 9,10-epoxide shares a similar mechanism of DNA binding (targeting guanine N7), its mutagenic potency is lower than AFB1 8,9-epoxide. This difference arises from structural variations: AFG1 lacks the cyclopentenone ring present in AFB1, reducing its electrophilic reactivity. In vitro assays using bacterial reverse mutation (Ames test) or mammalian cell models (e.g., HPRT gene mutation) demonstrate that AFG1 induces fewer GC→TA transversions compared to AFB1 . However, co-exposure studies suggest synergistic effects when both toxins are present .
Q. [Advanced] What are the critical considerations when designing in vivo studies to assess this compound toxicity?
Key factors include:
- Metabolic variability : Use isogenic animal models (e.g., CYP3A4-humanized mice) to account for interspecies differences in epoxidation efficiency .
- Dosage calibration : AFG1’s lower solubility (vs. AFB1) necessitates vehicle optimization (e.g., dimethyl sulfoxide/corn oil mixtures) .
- Endpoint selection : Combine histopathology (liver sections for neoplasia) with biomarkers like serum AFG1-albumin adducts or urinary metabolites .
- Detoxification pathways : Monitor epoxide hydrolase (EPHX) and glutathione S-transferase (GST) activity, as these enzymes modulate epoxide stability .
Q. [Advanced] How can researchers resolve contradictory data regarding the carcinogenic potency of this compound across different experimental models?
Discrepancies often stem from:
- Metabolic enzyme expression : Variability in CYP450 and EPHX levels between models (e.g., primary hepatocytes vs. immortalized cell lines) alters epoxide accumulation .
- Analytical sensitivity : Differences in adduct detection limits (e.g., 32P-postlabeling vs. LC-MS) may underreport AFG1’s contribution .
- Co-exposures : Synergistic interactions with hepatitis B virus (HBV) or other mycotoxins complicate dose-response relationships .
To reconcile data, standardize models (e.g., use humanized CYP3A4 mice) and employ multi-omics approaches (transcriptomics + metabolomics) to contextualize adduct formation within broader toxicity pathways .
Q. [Advanced] What advanced analytical techniques enable differentiation between this compound isomers and their biological activity?
The 9,10-epoxide exists in exo and endo configurations, with the exo isomer being more reactive due to steric accessibility. Differentiation methods include:
- Chiral chromatography : Using columns with β-cyclodextrin stationary phases to resolve isomers .
- Computational docking : Molecular dynamics simulations predict binding affinities to DNA or repair enzymes (e.g., OGG1) .
- Isotope tracing : Stable isotope-labeled AFG1 (e.g., ¹³C at C9/C10) tracks isomer-specific adduct formation in cellular systems .
Q. [Basic] What role do epoxide hydrolases play in modulating the genotoxic effects of this compound?
Microsomal epoxide hydrolase (mEH) hydrolyzes AFG1 9,10-epoxide to the less toxic 9,10-dihydrodiol, reducing DNA adduct formation. Knockout mouse models show increased adduct persistence and hepatocellular carcinoma incidence when mEH is deficient . Pharmacologic inhibition of mEH (e.g., with valproic acid) in vitro can be used to study detoxification efficiency .
Q. [Advanced] How should researchers approach the standardization of this compound exposure models for comparative toxicogenomics studies?
Standardization requires:
- Dose normalization : Adjust for differences in metabolic activation using hepatic CYP450 activity assays .
- Adduct quantification : Report adduct levels as adducts/10⁸ nucleotides to enable cross-study comparisons .
- Reference materials : Use certified AFG1 9,10-epoxide standards (e.g., NIST SRM 3157) for method validation .
- Data sharing : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for omics datasets deposited in repositories like GEO or MetaboLights .
属性
CAS 编号 |
120476-24-6 |
---|---|
分子式 |
C17H12O8 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
(3R,4R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |
InChI |
InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13-,16+,17+/m1/s1 |
InChI 键 |
LINLJHREPZSLCI-AQMVCYDESA-N |
SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
手性 SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |
规范 SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aflatoxin G1 9,10-epoxide; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。